4-Hydroxyphenyl 5-oxoprolinate
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Overview
Description
4-Hydroxyphenyl 5-oxoprolinate is an organic compound that features both a hydroxyphenyl group and an oxoprolinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenyl 5-oxoprolinate typically involves the esterification of hydroquinone with p-hydroxybenzoic acid . The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenyl 5-oxoprolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxoprolinate moiety can be reduced to form hydroxyproline derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyproline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Hydroxyphenyl 5-oxoprolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 4-Hydroxyphenyl 5-oxoprolinate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant, scavenging free radicals and preventing oxidative damage. The oxoprolinate moiety may interact with enzymes involved in metabolic pathways, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5-Oxoproline: An intermediate in the glutathione cycle, involved in various metabolic processes.
4-Oxoproline: A structural isomer of 5-oxoproline, with similar chemical properties.
4-(4-Hydroxyphenyl)piperazin-1-yl derivatives: Compounds with similar hydroxyphenyl groups, studied for their biological activities.
Uniqueness
4-Hydroxyphenyl 5-oxoprolinate is unique due to its combined hydroxyphenyl and oxoprolinate moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-hydroxyphenyl) 5-oxopyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-7-1-3-8(4-2-7)16-11(15)9-5-6-10(14)12-9/h1-4,9,13H,5-6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJPNDMWNUPUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)OC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869885 |
Source
|
Record name | 4-Hydroxyphenyl 5-oxoprolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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